molecular formula C9H12ClNO B2423630 (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride CAS No. 1821520-81-3

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Cat. No.: B2423630
CAS No.: 1821520-81-3
M. Wt: 185.65
InChI Key: JJLALHYSNFSWQZ-FVGYRXGTSA-N
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Description

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a hydrochloride salt form. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Amination: The indene derivative undergoes an amination reaction to introduce the amino group at the 3-position.

    Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the study of enzyme interactions and protein binding.

Medicine:

  • Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to receptors or enzymes, thereby modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

  • (1R,3S)-3-amino-1-cyclopentanol hydrochloride
  • (2R,3S)-3-phenylisoserine hydrochloride
  • (1S,3S)-3-amino-cyclohexanol hydrochloride

Comparison:

Properties

IUPAC Name

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLALHYSNFSWQZ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1821520-81-3
Record name (S)-3-Amino-indan-5-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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